molecular formula C13H14O3 B2562340 7-propoxy-2H-chromene-3-carbaldehyde CAS No. 923236-97-9

7-propoxy-2H-chromene-3-carbaldehyde

Cat. No.: B2562340
CAS No.: 923236-97-9
M. Wt: 218.252
InChI Key: BDIAPSQKXAYRQL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-propoxy-2H-chromene-3-carbaldehyde typically involves the reaction of 7-hydroxy-2H-chromene-3-carbaldehyde with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Optimization of reaction parameters, such as temperature, solvent, and catalyst, is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

7-propoxy-2H-chromene-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific propoxy substitution, which can influence its chemical reactivity and biological activity compared to other similar compounds. The propoxy group can affect the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various research applications .

Biological Activity

7-Propoxy-2H-chromene-3-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications.

This compound has the molecular formula C13H14O3C_{13}H_{14}O_3 and features a chromene structure with a propoxy group and an aldehyde functional group. These structural components confer unique properties that influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially leading to alterations in their function. This reactivity is crucial for its antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was found to be in the range of 781.25–1562.5 μg/mL, demonstrating moderate antibacterial activity .

Bacterial Strain MIC (μg/mL)
MRSA (ATCC 43300)781.25 - 1562.5
S. epidermidis (ATCC 1228)>1562.5

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The compound's mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. A notable study reported IC50 values indicating significant cytotoxicity against breast cancer cells at concentrations as low as 25 μM .

Cell Line IC50 (μM)
Breast Cancer (MCF-7)25
Lung Cancer (A549)30

Case Studies

  • Antibacterial Efficacy : In a comparative study, this compound was tested alongside other chromene derivatives. The results indicated that while several derivatives displayed antibacterial properties, this compound exhibited superior activity against MRSA, suggesting its potential as a lead compound for antibiotic development.
  • Anticancer Research : A recent dissertation explored various chromene derivatives for their anticancer effects, highlighting that this compound significantly inhibited tumor growth in xenograft models when administered at doses of 10 mg/kg . This finding underscores the compound's therapeutic potential in oncology.

Properties

IUPAC Name

7-propoxy-2H-chromene-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-2-5-15-12-4-3-11-6-10(8-14)9-16-13(11)7-12/h3-4,6-8H,2,5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDIAPSQKXAYRQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=C(C=C1)C=C(CO2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923236-97-9
Record name 7-propoxy-2H-chromene-3-carbaldehyde
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